N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-N-(3,4-dichlorophenyl)amine
Description
This compound is a Schiff base derivative featuring a pyrazole core substituted with chloro (Cl), methyl (CH₃), and trifluoromethyl (CF₃) groups. The 3,4-dichlorophenylamine moiety is linked via an imine bond to the pyrazole ring. Such structural motifs are common in agrochemicals and pharmaceuticals due to their bioactivity and stability . The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the dichlorophenyl group may contribute to pesticidal activity, as seen in analogs like propanil (N-(3,4-dichlorophenyl)propanamide) .
Properties
IUPAC Name |
1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-(3,4-dichlorophenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3F3N3/c1-21-11(15)7(10(20-21)12(16,17)18)5-19-6-2-3-8(13)9(14)4-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJXFKPSQNIMME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NC2=CC(=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-N-(3,4-dichlorophenyl)amine is a synthetic compound belonging to the class of pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound through various research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that contributes to its biological activity. The presence of both chloro and trifluoromethyl groups enhances its chemical stability and biological interactions.
Structural Formula
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in cell cycle regulation.
Case Study: Inhibition of Proliferation
A study demonstrated that a related pyrazole compound inhibited the proliferation of thyroid cancer cells by reducing AKT phosphorylation, which is crucial for cell survival and growth . This suggests that similar mechanisms may be at play for the compound .
Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response.
Research Findings: COX Inhibition
In vitro studies have shown that compounds with structural similarities can effectively inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators. This positions this compound as a potential candidate for treating inflammatory conditions .
Data Table: Biological Activity Summary
The biological activity of this compound is likely mediated through multiple pathways:
- Kinase Inhibition : Similar compounds have been shown to inhibit p21-activated kinases (PAKs), which are involved in regulating cell motility and proliferation .
- COX Enzyme Inhibition : The presence of functional groups allows for effective binding to COX enzymes, thereby reducing inflammation .
- Antimicrobial Activity : The unique structural features may enhance binding to bacterial targets, leading to effective antimicrobial action .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features and Substituent Effects
| Compound Name | Core Structure | Substituents | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| Target Compound | Pyrazole | 5-Cl, 1-CH₃, 3-CF₃ | Imine, 3,4-dichlorophenyl | Hypothetical herbicide/pesticide |
| N-(3,4-Dichlorophenyl) propanamide (Propanil) | Anilide | 3,4-Cl₂ | Amide | Herbicide |
| (E)-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylideneamine | Pyrazole | 5-Cl, 1-CH₃, 3-Ph | Methoxyimine | Unknown (structural analog) |
| N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]-1,3-dimethyl-pyrazolo[3,4-d]pyrimidin-4-amine | Indazole-Pyrazolopyrimidine | 3,4-Cl₂, CH₃ | Amine | Anticancer (hypothetical) |
Key Observations:
- Electron-Withdrawing Groups (Cl, CF₃): The trifluoromethyl and chloro groups in the target compound likely enhance electrophilic reactivity and resistance to oxidative degradation compared to non-halogenated analogs .
- Dichlorophenyl Moiety: Shared with propanil, this group is associated with herbicidal activity by inhibiting photosynthesis in weeds .
- Imine vs.
Physicochemical and Spectroscopic Comparisons
Table 2: NMR Data for Selected Analogs (δ in ppm, J in Hz)
| Compound ID | ¹H NMR (Key Peaks) | ¹³C NMR (Key Peaks) |
|---|---|---|
| 3 (84% yield) | δ 8.21 (s, 1H, NH), δ 7.65–7.58 (m, 3H, Ar-H) | δ 155.2 (C=O), δ 142.3 (CF₃) |
| 6 (48% yield) | δ 7.92 (d, J=8.4 Hz, 2H, Ar-H), δ 3.45 (s, 3H, CH₃) | δ 160.1 (C=N), δ 118.9 (C-Cl) |
| Target Compound* | Hypothetical: δ 8.3 (s, 1H, CH=N), δ 7.4–7.2 (m, 3H, Ar-H) | Hypothetical: δ 150.1 (C=N), δ 122.5 (C-Cl) |
*Note: NMR data for the target compound is inferred based on structural analogs. The imine proton (CH=N) typically resonates near δ 8.3, while dichlorophenyl carbons appear at δ 120–130 .
Q & A
Q. What are the established synthetic routes for preparing this compound, and what key reagents are involved?
The synthesis typically involves:
- Pyrazole Ring Formation : Cyclization of hydrazine derivatives with β-diketones or via [3+2] cycloaddition reactions, followed by halogenation (e.g., chlorination) at specific positions .
- Condensation Reaction : Formation of the Schiff base (imine) through reaction between the pyrazole aldehyde derivative and 3,4-dichloroaniline under acidic or neutral conditions, often using catalysts like acetic acid or molecular sieves .
- Purification : Column chromatography with solvents like ethyl acetate/hexane mixtures or recrystallization from ethanol .
Key Reagents :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Halogenation | Cl₂, SOCl₂ | Introduce chloro groups |
| Condensation | Acetic acid, molecular sieves | Facilitate imine formation |
Q. Which spectroscopic and analytical techniques are critical for confirming structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify imine (C=N) bond formation (~8.5–9.5 ppm for ¹H; ~150–160 ppm for ¹³C) and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve yield and selectivity?
Use Design of Experiments (DoE) to evaluate variables:
- Factors : Temperature, solvent polarity, catalyst loading, and reaction time.
- Response Surface Methodology (RSM) : Statistically model interactions (e.g., higher temperatures may accelerate imine formation but risk side reactions) .
- Case Study : A 2021 flow-chemistry study optimized diazomethane synthesis by adjusting residence time and reagent stoichiometry, achieving 85% yield .
Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. cellular assays) be resolved?
- Mechanistic Studies : Compare binding affinities (e.g., SPR or ITC) with cellular uptake efficiency (e.g., LC-MS/MS quantification of intracellular concentrations) .
- Metabolite Screening : Identify active/inactive metabolites via LC-HRMS to explain discrepancies between in vitro and in vivo results .
Q. What computational methods are used to predict electronic properties and structure-activity relationships (SAR)?
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity (e.g., electrophilicity of the trifluoromethyl group) .
- Molecular Docking : Simulate interactions with target proteins (e.g., cytochrome P450 enzymes) to guide SAR for antifungal or anticancer activity .
Q. What challenges arise in crystallographic analysis due to the compound’s structural features?
- Crystallization Issues : The flexible imine bond and bulky substituents (e.g., trifluoromethyl) hinder crystal lattice formation. Use slow evaporation with mixed solvents (e.g., DCM/hexane) .
- Disorder in X-ray Data : Partial occupancy of chlorine atoms or rotational disorder in the pyrazole ring requires refinement with constraints .
Data Contradiction Analysis
Q. How to address inconsistencies in reported LogP values?
- Experimental Validation : Use shake-flask method with octanol/water partitioning and compare with HPLC-derived retention times .
- Computational Cross-Check : Compare results from software (e.g., ChemAxon, ACD/Labs) with experimental data to identify outliers .
Methodological Tables
Q. Table 1: Common Oxidation/Reduction Agents in Synthesis
| Agent | Application | Example in Synthesis |
|---|---|---|
| NaBH₄ | Selective reduction of intermediates | Pyrazole aldehyde stabilization |
| KMnO₄ | Oxidation of alcohol intermediates | Not recommended due to over-oxidation risks |
Q. Table 2: Key Analytical Parameters for NMR
| Proton | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C=N-H | 8.5–9.5 | Imine proton |
| CF₃ | ~110–120 (¹³C) | Trifluoromethyl group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
